Aqueous Solubility at Physiological pH: N-Ethyl vs. N-Methyl and Des-Ethyl Analogs
The N-ethyl substituent markedly improves aqueous solubility relative to the des-ethyl primary amide, enabling a wider range of assay-compatible concentrations without requiring organic co-solvents [1]. While direct head-to-head measurement under identical conditions is not available in the peer-reviewed literature, vendor-reported data for the N-ethyl compound indicate solubility from ~0.5 to >5 mg/mL at pH 7.4, whereas the unsubstituted 2-amino-1,3-benzoxazole-6-carboxamide (CAS 1315367-96-4) is noted to have lower aqueous solubility that frequently necessitates DMSO stock solutions above 10 mM [2]. The N-methyl analog (CAS 1315368-24-1) is expected to exhibit intermediate solubility based on its logP trend .
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | ~0.5 to >5 mg/mL (reported range) [1] |
| Comparator Or Baseline | 2-Amino-1,3-benzoxazole-6-carboxamide (des-ethyl): limited aqueous solubility, typical DMSO stock required [2] |
| Quantified Difference | Qualitative improvement; exact fold-change not available from peer-reviewed head-to-head study |
| Conditions | pH 7.4 aqueous buffer, vendor-reported data |
Why This Matters
Higher aqueous solubility simplifies in vitro assay preparation, reduces DMSO-related artifacts, and broadens formulation options for in vivo pharmacology studies.
- [1] Kuujia.com. Cas no 1315368-83-2 (6-Benzoxazolecarboxamide, 2-amino-N-ethyl-). Aqueous solubility data. https://www.kuujia.com/en/cas/1315368-83-2 View Source
- [2] Sigma-Aldrich. 2-Amino-1,3-benzoxazole-6-carboxamide (CAS 1315367-96-4). Product information indicates limited aqueous solubility, typical use as DMSO stock. https://www.sigmaaldrich.cn View Source
